N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,4-bis(4-fluorophenyl)butyric acid with appropriate reagents to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain proteins and enzymes, modulating their activity. The compound may also influence cellular pathways by altering signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[4,4-bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide
- N-(2-{4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl}ethyl)aniline
- Bis(4-fluorophenyl)methane
Uniqueness
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide stands out due to its specific structural features, such as the presence of multiple fluorine atoms and a benzamide group. These characteristics confer unique chemical properties, including high stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
90276-62-3 |
---|---|
Molekularformel |
C23H20F3NO |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[4,4-bis(4-fluorophenyl)butyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H20F3NO/c24-19-9-3-16(4-10-19)22(17-5-11-20(25)12-6-17)2-1-15-27-23(28)18-7-13-21(26)14-8-18/h3-14,22H,1-2,15H2,(H,27,28) |
InChI-Schlüssel |
QCGWHBLLPHMGLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CCCNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.